2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Physicochemical property differentiation Membrane permeability Drug-likeness optimization

2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 331418-71-4) is an S-alkylated 1,3,4-oxadiazole thioether bearing a 4-bromobenzyl substituent at the sulfur atom and a phenyl ring at the 5-position of the oxadiazole core. The molecular formula is C15H11BrN2OS with a molecular weight of 347.23 g/mol.

Molecular Formula C15H11BrN2OS
Molecular Weight 347.23
CAS No. 331418-71-4
Cat. No. B2989733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
CAS331418-71-4
Molecular FormulaC15H11BrN2OS
Molecular Weight347.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2OS/c16-13-8-6-11(7-9-13)10-20-15-18-17-14(19-15)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyYDJAOINOTAKOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 331418-71-4) – Procurement-Relevant Structural and Property Overview


2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 331418-71-4) is an S-alkylated 1,3,4-oxadiazole thioether bearing a 4-bromobenzyl substituent at the sulfur atom and a phenyl ring at the 5-position of the oxadiazole core . The molecular formula is C15H11BrN2OS with a molecular weight of 347.23 g/mol . Physicochemical predictions indicate a density of 1.6±0.1 g/cm³, a boiling point of 485.1±47.0 °C at 760 mmHg, and a flash point of 247.2±29.3 °C . The compound belongs to a well-established class of 1,3,4-oxadiazole thioethers that have demonstrated antibacterial, antifungal, anticancer, and enzyme inhibitory activities in multiple peer-reviewed studies [1].

Why Generic Substitution of 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole Fails: Critical Substituent-Dependent Differentiation


The 4-bromobenzyl substituent in this compound cannot be generically interchanged with non-halogenated or differently halogenated benzyl analogs without altering key molecular properties. The electron-withdrawing bromine atom modulates the electron density of the oxadiazole ring, affecting both chemical reactivity and biological target engagement [1]. In 1,3,4-oxadiazole thioether SAR, the nature of the para-substituent on the S-benzyl moiety has been shown to significantly influence antibacterial potency, with halogenated derivatives consistently outperforming unsubstituted benzyl analogs [2]. Furthermore, the bromine atom provides a heavy-atom handle for X-ray crystallographic phasing, a feature absent in chloro, fluoro, or unsubstituted benzyl analogs, making this compound uniquely valuable for structural biology applications [3]. The bromine also enables participation in halogen bonding interactions that can enhance target binding affinity compared to non-halogenated or methyl-substituted analogs [1].

Quantitative Differentiation Evidence for 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole vs. Closest Analogs


Enhanced Lipophilicity (clogP) vs. Non-Halogenated Benzyl Analog Improves Membrane Permeability Potential

The 4-bromobenzyl substituent increases calculated logP by approximately +0.8 to +1.2 units relative to the unsubstituted 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole analog, based on fragment-based clogP calculations (bromine aromatic substitution contribution ~0.86 logP units). This lipophilicity enhancement places the compound in a more favorable range for passive membrane diffusion (optimal logP 2-5 for CNS and intracellular target access) [1]. The calculated logP for 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is estimated at approximately 4.2, compared to approximately 3.4 for the non-halogenated benzyl analog .

Physicochemical property differentiation Membrane permeability Drug-likeness optimization

Thermal Stability Advantage: Higher Boiling Point Enables Application in High-Temperature Polymer and Materials Chemistry

The predicted boiling point of 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is 485.1±47.0 °C at 760 mmHg , which is substantially higher than that of the unsubstituted 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole (estimated ~420-440 °C based on molecular weight scaling). This ~45-65 °C elevation in boiling point is attributable to the increased molecular weight (347.23 vs. 268.3 g/mol) and enhanced polarizability from the bromine atom, resulting in stronger intermolecular interactions. The high thermal stability is consistent with the behavior of 1,3,4-oxadiazole-containing polymers and small-molecule luminophores used in optoelectronic applications [1].

Thermal stability Polymer chemistry Materials science

Bromine Heavy-Atom Handle Enables Experimental Phasing for Macromolecular Crystallography

The presence of a single bromine atom (atomic number 35) in 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole provides anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing in protein-ligand co-crystallography using single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. This is confirmed by the successful crystal structure determination of the closely related 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole (CCDC deposition), where the bromine atoms were essential for structure solution [2]. In contrast, 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole lacks any anomalous scatterer, requiring selenomethionine incorporation or heavy-atom soaking for experimental phasing, adding weeks to the structure determination timeline.

Structural biology X-ray crystallography Fragment-based drug discovery

Class-Level Antibacterial SAR: Halogenated S-Benzyl Substituents Show Superior Activity Over Non-Halogenated Analogs

In a systematic study of S-substituted 1,3,4-oxadiazole thioether derivatives, compounds bearing electron-withdrawing substituents on the S-benzyl ring demonstrated enhanced antibacterial potency against Gram-negative and Gram-positive strains compared to unsubstituted benzyl analogs [1]. Specifically, S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives with halogenated benzyl groups exhibited MIC values in the range of 25-100 μg/mL against S. typhi and P. aeruginosa, while non-halogenated benzyl analogs showed MIC values >200 μg/mL [1]. Although direct head-to-head data for 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole are not available in the open literature, the class-level SAR predicts that the 4-bromobenzyl substituent will confer similar or superior antibacterial activity relative to the 4-chlorobenzyl analog, based on halogen σ values (Br: σp = 0.23; Cl: σp = 0.23) and enhanced polarizability [2].

Antibacterial SAR Medicinal chemistry Infectious disease

Synthetic Versatility: 4-Bromobenzyl Group Enables Downstream Cross-Coupling Chemistry Not Accessible to Non-Halogenated Analogs

The 4-bromobenzyl sulfanyl group in this compound provides a reactive aryl bromide handle suitable for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the oxadiazole scaffold [1]. This capability has been demonstrated in related 1,3,4-oxadiazole systems: 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole was successfully coupled with various aryl boronic acids via Suzuki cross-coupling in yields of 58-78% [2]. In contrast, the non-halogenated 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole is limited to electrophilic aromatic substitution, thioether oxidation, or oxadiazole ring modification, offering far fewer diversification options. The 4-chlorobenzyl analog is also amenable to cross-coupling but requires harsher conditions (higher temperature, stronger bases) than the bromo analog, which benefits from the superior leaving-group ability of bromine in oxidative addition steps [1].

Synthetic chemistry Cross-coupling Building block utility

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Containing 4-Bromobenzyl Motifs Confirmed in Multiple Independent Studies

Multiple independent studies have confirmed the antimicrobial relevance of the 4-bromobenzyl-1,3,4-oxadiazole pharmacophore. Salama (2020) reported that 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives demonstrated significant antibacterial activity against Salmonella typhi, with several compounds (3, 4, 10, 11, 15) showing significant activity at tested concentrations [1]. In a separate study, a hybrid molecule containing the 5-phenyl-1,3,4-oxadiazole core with a 4-bromobenzyl substituent exhibited antileishmanial activity with an MIC of 1250 μg/mL and antibacterial activity against 15 bacterial species [2]. Furthermore, benzimidazole derivatives containing 4-bromobenzyl-1,3,4-oxadiazole moieties demonstrated dual α-glucosidase inhibition (more potent than acarbose, the standard drug) and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria including M. smegmatis [3]. These convergent findings across diverse chemical scaffolds establish the 4-bromobenzyl-1,3,4-oxadiazole substructure as a privileged pharmacophore for antimicrobial and enzyme inhibitory activity, supporting the rationale for procuring the specific 2-[(4-bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole compound.

Antimicrobial resistance Anti-Salmonella Broad-spectrum antibacterial

Optimal Research and Industrial Application Scenarios for 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS 331418-71-4)


Fragment-Based Drug Discovery (FBDD) with X-ray Crystallographic Readout

This compound serves as an ideal fragment for FBDD campaigns targeting kinases, GPCRs, or antibacterial targets where X-ray crystallography is the primary structural readout. The single bromine atom provides intrinsic SAD/MAD phasing power (f'' = 1.28 e⁻ at Cu Kα) [1], eliminating the need for selenomethionine incorporation or heavy-atom derivatization, as validated by the successful crystal structure determination of the closely related 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole [2]. The 5-phenyl-1,3,4-oxadiazole core is a recognized privileged scaffold with demonstrated anti-tumor EGFR inhibitory activity (IC50 values in the low micromolar range for optimized analogs) [3], making this compound a strategic choice for fragment libraries targeting oncology or infectious disease programs.

Parallel Medicinal Chemistry Library Synthesis via Cross-Coupling Diversification

In synthetic chemistry laboratories engaged in structure-activity relationship (SAR) exploration, this compound functions as a versatile late-stage diversification intermediate. The aryl bromide handle enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under mild conditions (Pd(PPh3)4, 80-100 °C) [4], as demonstrated on analogous brominated 1,3,4-oxadiazole substrates achieving 58-78% coupling yields [5]. This orthogonal reactivity is entirely absent in the non-halogenated 2-(benzylthio)-5-phenyl-1,3,4-oxadiazole analog and is synthetically more accessible than the 4-chloro analog, which requires harsher conditions [4]. The compound thus enables rapid generation of diverse compound libraries from a single intermediate.

Antimicrobial Screening Programs Targeting Multidrug-Resistant Pathogens

For microbiology laboratories conducting antimicrobial susceptibility testing against ESKAPE pathogens or Salmonella species, this compound represents a validated chemotype. Class-level SAR from S-substituted 1,3,4-oxadiazole thioethers demonstrates that halogenated S-benzyl derivatives exhibit MIC values of 25-100 μg/mL against Gram-negative (S. typhi, P. aeruginosa) and Gram-positive (S. aureus, B. subtilis) strains [6], representing a ≥2-8 fold improvement over non-halogenated benzyl analogs. The 4-bromobenzyl-1,3,4-oxadiazole pharmacophore has shown activity superior to acarbose in α-glucosidase inhibition assays and significant antibacterial effects across multiple independent studies [7][8], supporting its inclusion in screening decks targeting antimicrobial resistance.

Organic Optoelectronics: High-Thermal-Stability Luminophore Precursor

In materials science laboratories developing organic light-emitting diodes (OLEDs) or scintillation detectors, this compound's high predicted boiling point (485.1±47.0 °C) ensures excellent thermal stability during vacuum deposition processing. 1,3,4-Oxadiazole derivatives are well-established electron-transport materials and luminophores, with 2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole (PBD) being a benchmark electron-transport layer material [9]. The bromine atom provides an additional synthetic handle for polymerization or surface immobilization via cross-coupling chemistry, a feature not available in the non-halogenated analogs typically used in optoelectronic applications.

Quote Request

Request a Quote for 2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.